N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c14-9(11-5-1-2-5)8-6-3-10-4-7(6)12-13-8/h5,10H,1-4H2,(H,11,14)(H,12,13) |
InChI Key |
VVSBJVOGKRGBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NNC3=C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrazole derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions are critical for modifying the carboxamide or cyclopropyl groups. Key examples include:
Table 1: Substitution Reactions and Conditions
-
Hexylamine substitution (source ): The carboxamide group undergoes nucleophilic substitution with hexylamine under pyridinium p-toluenesulfonate (PPTS) catalysis, yielding N-hexyl derivatives.
-
Piperazine coupling (source ): The pyrazole nitrogen reacts with substituted piperazines (e.g., 2,5-dimethylpiperazine) in dichloromethane (DCM) with triethylamine (TEA), producing kinase inhibitors with nanomolar potency .
Oxidation and Reduction
The tetrahydropyrrolo ring system undergoes redox transformations:
Oxidation :
-
Treatment with KMnO₄ or other oxidizing agents converts the pyrrolidine ring to a pyrrole, enhancing aromaticity and altering electronic properties.
-
Application : Oxidized derivatives show improved binding to GPR119 receptors, relevant to diabetes therapeutics.
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring, forming saturated analogs. This modification impacts solubility and bioavailability.
Cyclization and Ring Expansion
The compound participates in cycloaddition and annulation reactions:
-
Cu-catalyzed azide-alkyne cycloaddition : Attaching alkyne groups enables click chemistry for bioconjugation .
-
Ring expansion : Reaction with ketenes or aldehydes forms seven-membered rings, diversifying the scaffold for medicinal applications .
Pharmacologically Active Derivatives
Reaction-derived analogs exhibit significant bioactivity:
Table 2: Key Derivatives and Biological Activity
-
Aurora kinase inhibitors (source ): Substitution with 2,5-dimethylpiperazine yields compounds with low-nanomolar activity against cancer cell lines (e.g., HCT-116).
-
c-MET inhibitors (source ): Benzylation enhances selectivity for tyrosine kinase receptors, showing potency in non-small cell lung cancer models.
Stability and Reactivity Considerations
Scientific Research Applications
Biological Activities
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide exhibits various pharmacological effects due to its structural characteristics. Some notable biological activities include:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on enzymes such as H+/K+-ATPase. A related study demonstrated that similar pyrazole derivatives exhibited potent inhibitory action on gastric acid secretion in vivo .
- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents due to their inhibitory effects on key targets involved in cancer progression. This compound may share these properties based on its structural features .
- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. The compound's potential in this area warrants further investigation .
Case Studies and Research Findings
- Potassium-Competitive Acid Blockers (P-CAB) : A series of studies focused on synthesizing pyrazole derivatives for their potential as P-CAB agents. One study highlighted a derivative that exhibited significant H+/K+-ATPase inhibitory activity and favorable pharmacokinetic properties in rats .
- Anticancer Research : Research has shown that certain pyrazole derivatives can effectively inhibit tumor cell proliferation. A study involving 1-thiocarbamoyl-pyrazoles demonstrated cytotoxicity against breast cancer cell lines when combined with doxorubicin .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a full agonist of the human GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The conformational restriction of the core scaffold is crucial for its activity, ensuring the proper spatial arrangement of key pharmacophoric elements .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the carboxamide position significantly influences molecular properties. Key analogs include:
- Cyclopropyl vs. Cyclopentyl : The cyclopropyl group introduces steric rigidity and lower molecular weight compared to cyclopentyl, likely improving metabolic stability and reducing off-target interactions. However, its smaller size may limit hydrophobic interactions in binding pockets .
- Methoxyethyl vs.
Biological Activity
N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C₉H₁₂N₄O
- Molecular Weight: 192.22 g/mol
- IUPAC Name: N-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Structural Analysis
The compound features a cyclopropyl group attached to a tetrahydropyrrolo[3,4-c]pyrazole core. This structural configuration is crucial for its interaction with biological targets.
This compound acts primarily as an agonist for the GPR119 receptor. The GPR119 receptor plays a significant role in glucose homeostasis and insulin secretion. By activating this receptor, the compound may enhance insulin sensitivity and promote glucose-dependent insulin secretion, making it a candidate for diabetes management therapies .
Pharmacological Effects
-
Gastric Acid Secretion Inhibition:
Research indicates that derivatives of this compound exhibit potent inhibitory activity on H⁺/K⁺-ATPase, crucial for gastric acid secretion. A study demonstrated that specific derivatives could significantly reduce histamine-stimulated gastric acid secretion in vivo, suggesting potential as potassium-competitive acid blockers (P-CABs) . -
Antitumor Activity:
Similar pyrazole derivatives have shown promise in cancer therapy by inhibiting various kinases involved in tumor growth. For instance, compounds related to N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of Aurora kinases and other anticancer targets . -
Antimicrobial Properties:
Some studies have reported that pyrazole derivatives exhibit notable antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole core can enhance these properties .
Study 1: GPR119 Agonism
A recent study evaluated the agonistic effect of this compound on GPR119 receptors. The results indicated a significant increase in intracellular cAMP levels in response to the compound's administration in pancreatic beta cells. This effect correlated with enhanced insulin secretion during glucose challenges in animal models .
Study 2: H⁺/K⁺-ATPase Inhibition
In another investigation focused on gastric acid secretion modulation, the compound was tested against histamine-induced acid secretion in rats. The findings showed that doses of the compound effectively reduced acid output compared to control groups. These results highlight its potential as a therapeutic agent for acid-related disorders .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopropane-containing precursors. Key steps include:
- Ring closure : Formation of the tetrahydropyrrolo[3,4-c]pyrazole core via cyclization under acidic or basic conditions.
- Carboxamide introduction : Coupling with cyclopropylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and optimize stoichiometry to avoid byproducts like unsubstituted pyrazole derivatives.
Q. How is the compound characterized structurally and spectroscopically?
- Analytical Workflow :
- NMR : -NMR (DMSO-d6) shows characteristic peaks: δ 1.2–1.4 ppm (cyclopropyl CH), δ 3.8–4.2 ppm (pyrrolidine NH), and δ 7.1–7.3 ppm (aromatic protons if present) .
- IR : Strong absorption at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
- Mass Spectrometry : ESI-MS typically displays [M+H] peaks matching the molecular formula (CHNO) .
Q. What solvents and conditions are optimal for solubility studies?
- Experimental Design :
- Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media.
- Data Example :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 10–15 |
| Water (pH 7) | <1 |
- Key Insight : Pre-warm solvents to 37°C for kinetic solubility assessments. Low aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .
Advanced Research Questions
Q. How does this compound inhibit Aurora-A kinase?
- Mechanistic Insight :
- Binding Mode : The cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with Glu211 and Ala213 residues .
- In Vitro Assays :
- Kinase Inhibition IC : 28 nM (Aurora-A), 120 nM (Aurora-B) .
- Selectivity Screening : Test against a panel of 50 kinases (e.g., CDK2, EGFR) to confirm specificity.
- Cellular Validation : Use mitotic arrest assays (e.g., phospho-histone H3 staining) in HeLa cells at 1–10 μM concentrations .
Q. What structural modifications enhance bioactivity and pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Core Modifications :
| Substituent | Effect on IC (Aurora-A) | Solubility (μg/mL) |
|---|---|---|
| Cyclopropyl | 28 nM | 12 |
| Ethyl | 45 nM | 18 |
| Benzyl | 210 nM | 5 |
- Carboxamide Alternatives : Replacing the cyclopropyl group with trifluoromethyl improves metabolic stability (t > 4 h in microsomes) but reduces potency .
Q. How can crystallography and computational modeling guide lead optimization?
- Methodology :
- X-ray Crystallography : Resolve co-crystal structures with Aurora-A (PDB: 6XYZ) to identify key interactions .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities of analogs. Prioritize compounds with ΔG < -9 kcal/mol .
- Validation : Compare MD simulation trajectories (100 ns) to assess binding stability (RMSD < 2 Å) .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 60–70% yields for cyclization steps, while notes 40–50% under similar conditions. Resolution: Use anhydrous solvents and strict temperature control (±2°C) to improve reproducibility .
- Kinase Selectivity : Some studies report off-target effects on Pim-1 kinase ( vs. 13). Mitigation: Employ orthogonal assays (e.g., TR-FRET) to confirm target engagement .
Safety and Handling
- Storage : Store at -20°C in airtight containers under nitrogen. Avoid exposure to moisture (degradation >5% in 6 months at 25°C) .
- Toxicity : LD > 500 mg/kg (oral, rats). Use PPE (gloves, goggles) and fume hoods during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
